molecular formula C13H19NO2 B13013202 tert-Butyl 6-isopropylnicotinate

tert-Butyl 6-isopropylnicotinate

Cat. No.: B13013202
M. Wt: 221.29 g/mol
InChI Key: PEIPYVTXHOCKCM-UHFFFAOYSA-N
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Description

tert-Butyl 6-isopropylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group and an isopropyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-isopropylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and isopropyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-isopropylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of alcohols and ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 6-isopropylnicotinate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play crucial roles in cellular processes . The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl nicotinate
  • tert-Butyl isopropyl ester
  • tert-Butyl hydroperoxide

Uniqueness

tert-Butyl 6-isopropylnicotinate is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, as well as a promising candidate for further research in biology and medicine.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 6-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H19NO2/c1-9(2)11-7-6-10(8-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3

InChI Key

PEIPYVTXHOCKCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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